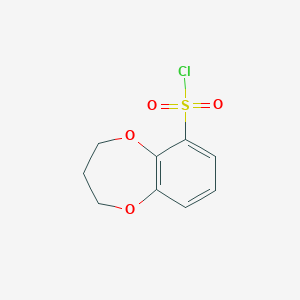
2,4,6-Trihydroxy-3-methylbenzaldehyde
Vue d'ensemble
Description
2,4,6-Trihydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4. It is characterized by the presence of three hydroxyl groups and a methyl group attached to a benzaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde typically involves the hydroxylation of 3-methylbenzaldehyde. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to introduce hydroxyl groups at the 2, 4, and 6 positions of the benzaldehyde ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trihydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-trihydroxy-3-methylbenzoic acid.
Reduction: Formation of 2,4,6-trihydroxy-3-methylbenzyl alcohol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
2,4,6-Trihydroxy-3-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,4,6-Trihydroxy-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate biological processes and contribute to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the methyl group at the 3-position.
3,4,5-Trihydroxybenzaldehyde: Hydroxyl groups are positioned differently on the benzaldehyde ring.
2,4-Dihydroxy-3-methylbenzaldehyde: Contains only two hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-methylbenzaldehyde is unique due to the specific arrangement of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2,4,6-trihydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-6(10)2-7(11)5(3-9)8(4)12/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIFJORMHWBUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)





![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)





